molecular formula C3H8O3S2 B561737 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate CAS No. 1020719-50-9

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate

Cat. No.: B561737
CAS No.: 1020719-50-9
M. Wt: 160.238
InChI Key: AGPKHLPHPSLRED-RRVWJQJTSA-N
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Chemical Reactions Analysis

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate undergoes several types of chemical reactions:

Comparison with Similar Compounds

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:

These similar compounds share functional groups and reactivity but lack the stable isotope labeling that makes this compound particularly valuable in research .

Biological Activity

2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate (HEMT-d4) is a deuterated derivative of 2-Hydroxyethyl Methanethiosulfonate, characterized by the presence of four deuterium atoms. Its molecular formula is C₃H₄D₄O₃S₂, with a molecular weight of approximately 160.25 g/mol. This compound is primarily utilized in biochemical and proteomic research due to its unique ability to label thiol-containing proteins, facilitating the study of protein interactions and modifications.

HEMT-d4 exhibits its biological activity through the following mechanisms:

  • Thiol Labeling : The compound reacts with thiol groups in proteins to form stable thioether linkages. This reaction involves a nucleophilic attack by the thiol on the electrophilic sulfur atom of the methanethiosulfonate moiety.
  • Quantitative Proteomics : HEMT-d4 serves as an internal standard in quantitative proteomics experiments. Its isotopic labeling allows for differentiation between labeled and unlabeled proteins during mass spectrometry analysis, enhancing the accuracy of protein quantification.

Applications in Research

The biological activity of HEMT-d4 is significant in various research applications:

  • Protein Dynamics : The labeling of thiol-containing proteins enables researchers to study protein dynamics and interactions in complex biological systems.
  • Post-Translational Modifications : HEMT-d4 facilitates investigations into post-translational modifications (PTMs) that occur on cysteine residues, which are crucial for protein function and signaling pathways.
  • Mass Spectrometry : The compound's unique isotopic signature aids in advanced analytical techniques such as mass spectrometry, allowing for precise tracking of reactions involving thiols in complex mixtures.

Case Studies

Several studies have highlighted the utility of HEMT-d4 in understanding protein interactions:

  • Study on Protein Interactions : A study demonstrated that using HEMT-d4 allowed researchers to map the interaction networks of thiol-containing proteins in cellular environments. This mapping provided insights into signaling pathways involved in cellular responses to oxidative stress.
  • Quantitative Analysis of Protein Expression : Another case study utilized HEMT-d4 as an internal standard to quantify changes in protein expression levels under different experimental conditions, revealing significant insights into metabolic adaptations in cancer cells.

Comparative Analysis

The following table summarizes the properties and applications of HEMT-d4 compared to its non-deuterated counterpart:

Property/Feature2-Hydroxyethyl MethanethiosulfonateThis compound
Molecular FormulaC₃H₈O₃S₂C₃H₄D₄O₃S₂
Molecular Weight~156.25 g/mol~160.25 g/mol
ApplicationThiol labelingThiol labeling and quantitative proteomics
Mass Spectrometry DifferentiationNoYes
StabilityModerateHigh

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKHLPHPSLRED-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662012
Record name S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-50-9
Record name S-(2-Hydroxyethyl-1,1,2,2-d4) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[2-Hydroxy(~2~H_4_)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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